![molecular formula C21H16F2N4O2 B2928384 N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260925-35-6](/img/structure/B2928384.png)

N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

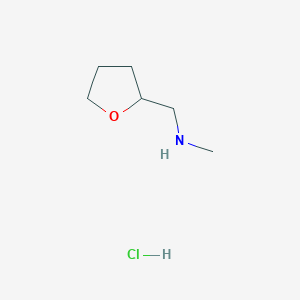

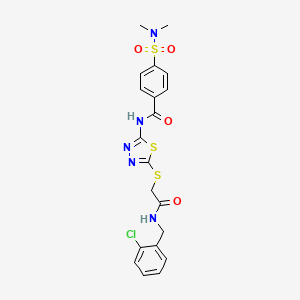

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring, a pyrrole ring, and two fluorobenzyl groups. The exact 3D structure is not available in the current literature .科学的研究の応用

Oncology Research: Tyrosine Kinase Inhibitors

N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide: may serve as a precursor or a structural analog in the synthesis of tyrosine kinase inhibitors (TKIs). TKIs are a class of compounds that block tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. They are most commonly used in cancer treatment, as they can inhibit the proliferation of cancer cells by preventing phosphorylation of tyrosine residues .

Neuropharmacology: Potassium Channel Blocking

In neuropharmacological research, compounds like N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide could be investigated for their potential as potassium channel blockers. These agents can modulate neuronal excitability and have been studied for therapeutic applications in conditions such as epilepsy, cardiac arrhythmias, and pain .

Material Science: Flame Retardancy

The compound’s derivatives could be explored for their use in enhancing flame retardancy in materials. For instance, benzyl(4-fluorophenyl)phenylphosphine oxide-modified epoxy resin has shown improved flame retardancy and dielectric properties, indicating that similar compounds could be used to develop advanced materials with better safety profiles .

Radiopharmaceuticals: Imaging Agents

N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide: might be utilized in the synthesis of radiolabeled compounds for imaging purposes. For example, its derivatives could react with folic acid to yield fluorine-18 labeled folate, which can be used in positron emission tomography (PET) imaging to diagnose and monitor diseases .

Synthetic Chemistry: Building Blocks

This compound could act as a building block in synthetic chemistry, particularly in the construction of complex molecules. Its fluorinated benzyl component can be a valuable moiety in the synthesis of various organic compounds, offering a pathway to novel chemical entities with potential pharmacological activities .

Environmental Science: Biotransformation Studies

Environmental scientists could study the biotransformation of N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide by marine fungi or bacteria. Understanding how these organisms metabolize fluorinated compounds can provide insights into the environmental fate of pharmaceuticals and agrochemicals .

作用機序

Target of Action

Similar compounds have been known to target enzymes like beta-secretase 1 .

Mode of Action

This can result in alterations in the biochemical pathways the enzyme is involved in .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N4O2/c22-16-7-3-14(4-8-16)12-24-19(28)13-27-11-1-2-18(27)21-25-20(26-29-21)15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTUVZSGBBVJOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2928305.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2928311.png)

![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)

![7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2928317.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2928323.png)

![8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B2928324.png)